molecular formula C11H16N2O5S B6578719 N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide CAS No. 1171413-91-4

N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide

Cat. No.: B6578719
CAS No.: 1171413-91-4
M. Wt: 288.32 g/mol
InChI Key: ZMKMSTGTXHKBHE-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide is a chemical compound with a complex structure that includes a furan ring, a morpholine sulfonyl group, and a carboxamide group

Preparation Methods

The synthesis of N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine sulfonyl group: This step involves the reaction of the furan derivative with morpholine and a sulfonylating agent, such as sulfonyl chloride, under controlled conditions.

    Formation of the carboxamide group: This can be done by reacting the intermediate compound with dimethylamine and a carboxylating agent, such as carbonyl diimidazole.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under the influence of oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s structure allows it to interact with various biological molecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N,N-dimethyl-5-(morpholine-4-sulfonyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N,N-dimethyl-5-(piperidine-4-sulfonyl)furan-2-carboxamide: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and chemical properties.

    N,N-dimethyl-5-(morpholine-4-sulfonyl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring, which can affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

N,N-dimethyl-5-morpholin-4-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5S/c1-12(2)11(14)9-3-4-10(18-9)19(15,16)13-5-7-17-8-6-13/h3-4H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKMSTGTXHKBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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